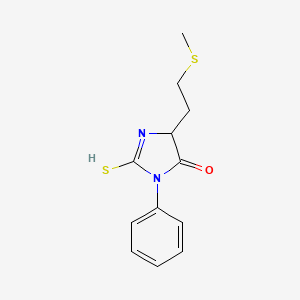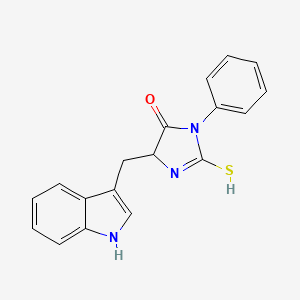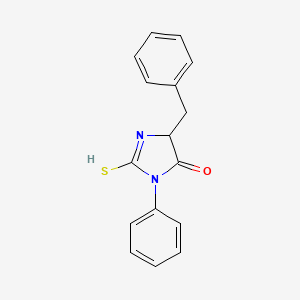
4-benzyl-1-phenyl-2-sulfanyl-4H-imidazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a type strain with the strain designation HST21 . This compound is a bacterium that belongs to the genus Streptomyces, which is known for its significant role in natural product synthesis, particularly antibiotics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Streptomyces altiplanensis involves isolating the bacterium from its natural habitat. The isolation process typically includes culturing the bacterium on a suitable medium under specific conditions that promote its growth. The medium often contains nutrients such as glucose, yeast extract, and peptone, which support the growth and proliferation of the bacterium.
Industrial Production Methods
Industrial production of Streptomyces altiplanensis involves large-scale fermentation processes. The bacterium is cultured in bioreactors under controlled conditions, including temperature, pH, and oxygen levels. The fermentation process is optimized to maximize the yield of the desired compounds produced by the bacterium. After fermentation, the compounds are extracted and purified using various techniques such as solvent extraction, chromatography, and crystallization.
Chemical Reactions Analysis
Types of Reactions
Streptomyces altiplanensis undergoes various chemical reactions, including:
Oxidation: The bacterium can oxidize organic substrates to produce secondary metabolites.
Reduction: It can reduce certain compounds, leading to the formation of reduced metabolites.
Substitution: The bacterium can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions include various antibiotics, enzymes, and other bioactive compounds. These products have significant applications in medicine, agriculture, and industry.
Scientific Research Applications
Streptomyces altiplanensis has numerous scientific research applications, including:
Chemistry: It is used in the synthesis of novel compounds and the study of natural product biosynthesis.
Biology: The bacterium is studied for its role in soil ecology and its interactions with other microorganisms.
Medicine: It is a source of antibiotics and other therapeutic agents used to treat bacterial infections and other diseases.
Industry: The bacterium is used in the production of enzymes and other bioactive compounds for industrial applications.
Mechanism of Action
The mechanism of action of Streptomyces altiplanensis involves the production of bioactive compounds that target specific molecular pathways in other organisms. These compounds can inhibit the growth of pathogenic bacteria, fungi, and other microorganisms by interfering with their cellular processes. The molecular targets include enzymes, ribosomes, and cell membranes, which are essential for the survival and proliferation of the target organisms.
Comparison with Similar Compounds
Streptomyces altiplanensis can be compared with other similar compounds, such as:
Streptomyces griseus: Known for producing the antibiotic streptomycin.
Streptomyces coelicolor: A model organism for studying the genetics and biochemistry of antibiotic production.
Streptomyces avermitilis: Known for producing avermectins, which are used as antiparasitic agents.
The uniqueness of Streptomyces altiplanensis lies in its ability to produce a distinct set of bioactive compounds with unique chemical structures and biological activities. This makes it a valuable resource for discovering new antibiotics and other therapeutic agents.
Properties
IUPAC Name |
4-benzyl-1-phenyl-2-sulfanyl-4H-imidazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c19-15-14(11-12-7-3-1-4-8-12)17-16(20)18(15)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDCDSHFIITFOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)N(C(=N2)S)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC2C(=O)N(C(=N2)S)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
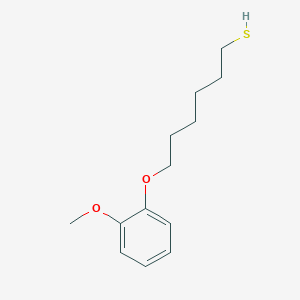
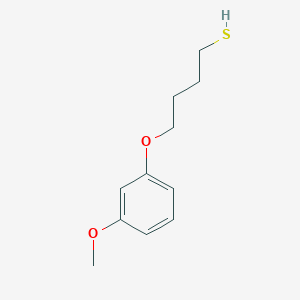
![2-[(2,6-dioxocyclohexylidene)methylamino]butanedioic acid](/img/structure/B7775717.png)
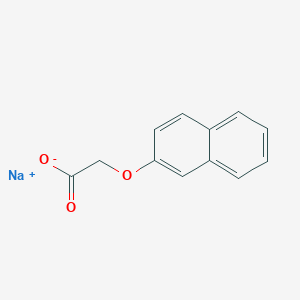
![2-[(2-chloroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7775724.png)

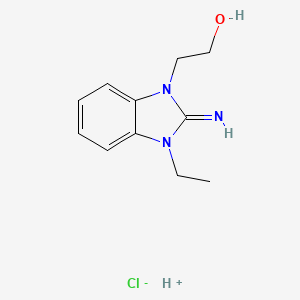
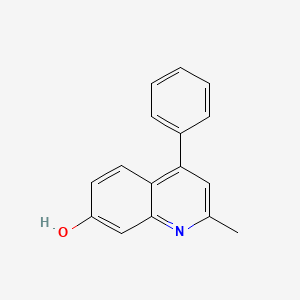
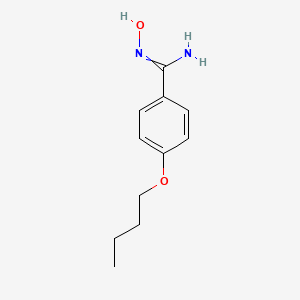
![Ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(methylamino)phenyl]propanoate;hydrochloride](/img/structure/B7775767.png)
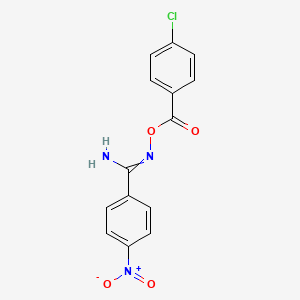
![2-[[1-(1-adamantyl)ethylamino]methylidene]indene-1,3-dione](/img/structure/B7775780.png)
